N-(6-Fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide
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Description
“N-(6-Fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide” is a chemical compound . It’s a white powder with a melting point of 85–87°C . The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR spectra .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using NMR spectroscopy . The 1 H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms in the molecule . The 13 C NMR spectrum also shows peaks at various chemical shifts, indicating the presence of different types of carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and similar compounds have been described in the literature . These reactions involve the use of various reagents and catalysts, and result in the formation of the desired product .Physical and Chemical Properties Analysis
“this compound” is a white powder with a melting point of 85–87°C . Its molecular formula is C11H10ClFO2, and it has a molecular weight of 229 .Future Directions
Properties
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-chromen-8-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-11(15)14-10-7-9(13)6-8-4-3-5-16-12(8)10/h2,6-7H,1,3-5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQBDJAJWPFSJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC2=C1OCCC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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